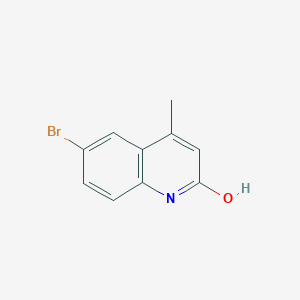
6-bromo-4-methylquinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-methylquinolin-2-ol is an organic compound belonging to the quinoline family. It is characterized by a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the quinoline ring. This compound is of significant interest due to its diverse applications in various scientific fields, including medicinal chemistry, material science, and environmental science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methylquinolin-2-ol typically involves the reaction of 6-bromoquinoline with methyl ethyl ketone in the presence of sodium hydroxide. This reaction proceeds via a Mannich-type condensation, yielding a crude product, which is then purified by recrystallization . Another method involves heating N-(4-bromophenyl)-3-oxobutyramide in concentrated sulfuric acid at 120°C for one hour, followed by cooling and precipitation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-methylquinolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted quinolines depending on the substituent introduced.
Oxidation: 6-bromo-4-methylquinolin-2-one.
Reduction: 6-bromo-4-methylquinoline.
Coupling: Biaryl derivatives with extended conjugation.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-methylquinolin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Environmental Science: It is studied for its potential use in environmental monitoring and pollutant detection.
Wirkmechanismus
The mechanism of action of 6-bromo-4-methylquinolin-2-ol varies depending on its application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and bacterial cell death. In material science, its electronic properties are exploited to enhance the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-methylquinolin-4-ol
- 4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline
- 6-Bromoquinoline
Uniqueness
6-Bromo-4-methylquinolin-2-ol is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and electronic materials .
Eigenschaften
IUPAC Name |
6-bromo-4-methylquinolin-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMJGOVUYZKIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














